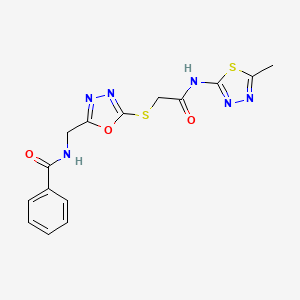![molecular formula C11H9Cl2NS B2717411 4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole CAS No. 73765-41-0](/img/structure/B2717411.png)
4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole
Übersicht
Beschreibung
“4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole” is a complex organic compound containing a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also has chloromethyl and chlorophenylmethyl substituents attached to the thiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method, followed by the introduction of the chloromethyl and chlorophenylmethyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered thiazole ring, with the chloromethyl and chlorophenylmethyl groups attached at the 4 and 2 positions, respectively .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the electronegative chlorine atoms and the reactivity of the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of polar bonds, and the overall polarity of the molecule .Wissenschaftliche Forschungsanwendungen
Theoretical Study of Intramolecular Hydrogen Bonds in Thiazole Derivatives
A theoretical study conducted on thiazole derivatives, including variants of 4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole, explored the intramolecular hydrogen bonds formed by CH...X (X = N, O, or Cl) interactions. This research utilized all-electron calculations to demonstrate the presence of single H-bond, CH...Cl, in these molecules, providing insights into their structural stability and potential reactivity. The study suggested that these hydrogen bonds contribute significantly to the molecular properties, offering a foundation for further exploration of thiazole derivatives in various scientific applications (Castro et al., 2007).
Structural Characterization and Synthesis
Research on the structural characterization of isostructural thiazoles, closely related to 4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole, highlighted the synthesis of compounds in high yields. These studies utilized single crystal diffraction for structure determination, revealing the planar nature of the molecules apart from certain substituted phenyl groups. Such structural insights are crucial for the development of new materials with potential applications in electronic devices and sensors (Kariuki et al., 2021).
Antimicrobial Properties
Explorations into the antimicrobial properties of thiazole derivatives have led to the synthesis of compounds with significant activity against various bacterial and fungal strains. One study focused on the creation of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, revealing moderate antimicrobial activity. This research paves the way for the development of new antimicrobial agents that could be used in medical and agricultural fields (Sah et al., 2014).
Antitumor and Antifilarial Agents
Investigations into thiazole derivatives as potential antitumor and antifilarial agents have identified compounds with significant in vivo activity. This research has opened new avenues for the development of treatments against specific types of cancer and filarial infections, contributing to the broader field of medicinal chemistry and pharmacology (Kumar et al., 1993).
Corrosion Inhibition of Iron
Studies on the inhibition performance of thiazole derivatives against the corrosion of iron have employed density functional theory (DFT) calculations and molecular dynamics simulations. These research efforts aim to develop more effective corrosion inhibitors for protecting metals, with implications for industrial applications and materials science (Kaya et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NS/c12-6-10-7-15-11(14-10)5-8-1-3-9(13)4-2-8/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOSBKMDYGIXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


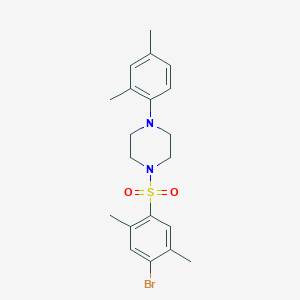
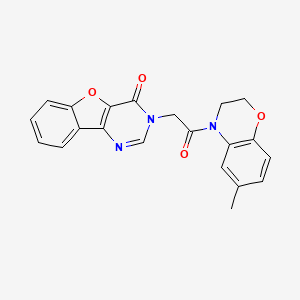

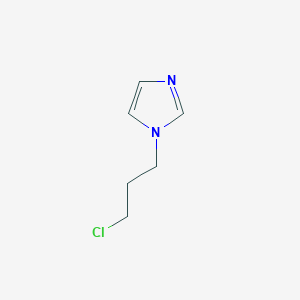
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B2717338.png)
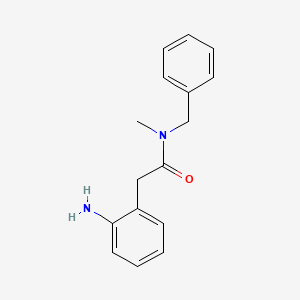

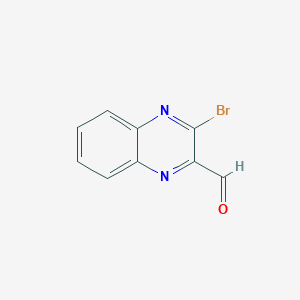
![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2717344.png)

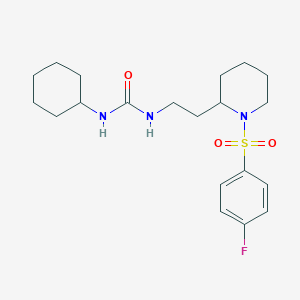
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717349.png)
![2-[(1-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2717350.png)
